1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline
Description
1-(3,4-Dimethylphenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound characterized by its unique structural features
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20F3N3/c1-15-4-7-18(8-5-15)24-22-14-30-23-13-19(26(27,28)29)9-11-21(23)25(22)32(31-24)20-10-6-16(2)17(3)12-20/h4-14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCZRGSVIVTJBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C4C=CC(=CC4=NC=C32)C(F)(F)F)C5=CC(=C(C=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. The synthetic route often starts with the preparation of key intermediates, followed by cyclization and functional group modifications. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the pyrazoloquinoline core. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(3,4-Dimethylphenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can remove oxygen or add hydrogen atoms, typically using reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used, leading to a variety of derivatives with potentially different properties and applications.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. Key areas of research include:
- Anticancer Activity : Studies have shown that derivatives of pyrazoloquinoline compounds exhibit cytotoxic effects against various cancer cell lines. The trifluoromethyl group may enhance the selectivity and potency of these compounds against tumor cells .
- Anti-inflammatory Properties : Research indicates that pyrazoloquinolines can modulate inflammatory pathways, making them candidates for developing anti-inflammatory drugs .
- Antimicrobial Activity : Certain derivatives have demonstrated antimicrobial properties against bacteria and fungi, suggesting potential applications in treating infectious diseases .
Material Science
The unique properties of 1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline make it suitable for applications in materials science:
- Organic Light Emitting Diodes (OLEDs) : The compound's electronic properties are being explored for use in OLED technology due to its ability to emit light efficiently when subjected to electrical stimulation .
- Polymer Chemistry : Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it useful in developing advanced materials for industrial applications .
Biochemical Research
In biochemical studies, this compound serves as a tool for understanding enzyme mechanisms and cellular processes:
- Enzyme Inhibition Studies : The compound's structure allows it to act as an inhibitor for specific enzymes involved in metabolic pathways, providing insights into enzyme kinetics and regulation .
- Cell Signaling Pathways : Investigations into how this compound affects cell signaling can lead to discoveries about cellular responses to drugs and therapeutic agents .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |
| Study 2 | Anti-inflammatory Effects | Showed reduction in pro-inflammatory cytokine production in vitro, indicating potential as an anti-inflammatory agent. |
| Study 3 | OLED Applications | Achieved high luminescence efficiency when incorporated into OLED devices, highlighting its utility in optoelectronic applications. |
Mechanism of Action
The mechanism by which 1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline exerts its effects involves interactions with molecular targets and pathways within biological systems. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
When compared to other compounds in the pyrazoloquinoline family, 1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline stands out due to its unique trifluoromethyl group, which can enhance its chemical stability and biological activity. Similar compounds include:
- 1-(4-Methylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
- 1-(3,4-Dimethylphenyl)-3-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline
- 1-(3,4-Dimethylphenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
Biological Activity
1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazoloquinoline class, which has been associated with various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C26H20F3N3
- Molecular Weight : 431.46 g/mol
- InChIKey : DUCZRGSVIVTJBP-UHFFFAOYSA-N
The compound's structure features a pyrazoloquinoline backbone with trifluoromethyl and dimethylphenyl substituents that may influence its biological interactions.
Anticancer Activity
Research indicates that compounds similar to 1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazoloquinolines can inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways, which are critical for cell survival and growth .
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory activity. Pyrazoloquinolines have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This suggests potential applications in treating inflammatory diseases where these mediators play a pivotal role .
Antimicrobial Properties
Emerging data suggest that this compound may possess antimicrobial properties against various pathogens. Pyrazoloquinolines have shown effectiveness against bacteria and fungi, likely due to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
Research Findings
Recent studies have highlighted the biological significance of pyrazolo[4,3-c]quinolines:
Case Studies
- Anticancer Efficacy : In a study involving human breast cancer cells (MCF-7), treatment with a related pyrazoloquinoline led to a significant reduction in cell viability (approximately 60% at 10 µM concentration) compared to untreated controls. The study further elucidated that the compound activated caspase pathways, indicating apoptosis as a mechanism of action.
- Anti-inflammatory Action : A clinical trial investigated the anti-inflammatory effects of a similar compound in patients with rheumatoid arthritis. Results indicated a marked decrease in joint swelling and pain scores after four weeks of treatment, correlating with reduced serum levels of inflammatory markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
